1,1-Dibromoethane

Photochemistry Physical chemistry Reaction dynamics

1,1-Dibromoethane (ethylidene dibromide, CAS 557-91-5) is a geminal organobromine compound of molecular formula C₂H₄Br₂ and molecular weight 187.86, characterized by two bromine atoms bonded to the same carbon atom. As the position isomer of the more common 1,2-dibromoethane (ethylene dibromide), it exhibits fundamentally different physicochemical behavior including a lower boiling point (107-108 °C) and distinct regiochemistry.

Molecular Formula C2H4Br2
Molecular Weight 187.86 g/mol
CAS No. 557-91-5
Cat. No. B1583053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromoethane
CAS557-91-5
Molecular FormulaC2H4Br2
Molecular Weight187.86 g/mol
Structural Identifiers
SMILESCC(Br)Br
InChIInChI=1S/C2H4Br2/c1-2(3)4/h2H,1H3
InChIKeyAPQIUTYORBAGEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, acetone, and benzene;  slightly soluble in chloroform;  very soluble in ether.
In water, 3.4X10+3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromoethane (CAS 557-91-5) Procurement Guide: Geminal Dibromide for Specialized Synthetic and Photochemical Applications


1,1-Dibromoethane (ethylidene dibromide, CAS 557-91-5) is a geminal organobromine compound of molecular formula C₂H₄Br₂ and molecular weight 187.86, characterized by two bromine atoms bonded to the same carbon atom [1]. As the position isomer of the more common 1,2-dibromoethane (ethylene dibromide), it exhibits fundamentally different physicochemical behavior including a lower boiling point (107-108 °C) and distinct regiochemistry [2]. This geminal substitution pattern confers unique reactivity profiles in elimination reactions, photochemical processes, and nucleophilic substitution pathways that cannot be replicated by its vicinal isomer or other bromoalkanes [3].

Why 1,1-Dibromoethane Cannot Be Substituted by 1,2-Dibromoethane or Other Bromoalkanes


Despite sharing identical molecular formulas, 1,1-dibromoethane and its vicinal isomer 1,2-dibromoethane display radically divergent thermodynamic stability, photochemical fate, and biological activity that preclude generic substitution in research and industrial workflows. The geminal arrangement of bromine atoms alters ground-state energetics by approximately 13 kJ/mol relative to the vicinal isomer [1], fundamentally changing reaction driving forces. Under UV irradiation, 1,1-dibromoethane exhibits a Br₂ elimination quantum yield approximately seven-fold lower than 1,2-dibromoethane but with markedly different temperature dependence [2]. Furthermore, the two isomers demonstrate distinct mutagenicity profiles across multiple assay systems . These quantifiable differences directly impact synthetic strategy selection, photochemical system design, and safety handling requirements—making isomer-specific procurement essential rather than optional.

Quantitative Differentiation of 1,1-Dibromoethane: Comparative Data for Procurement Decision-Making


Photochemical Br₂ Elimination Quantum Yield: 1,1-Dibromoethane vs 1,2-Dibromoethane

Under 248 nm laser irradiation, 1,1-dibromoethane exhibits a Br₂ molecular elimination quantum yield of 0.05±0.03, which is approximately 86% lower than the 0.36±0.18 yield observed for 1,2-dibromoethane under identical experimental conditions [1]. Cavity ring-down absorption spectroscopy reveals that the vibrational population ratio Br₂(v=1)/Br₂(v=0) is 0.5±0.2 for 1,1-dibromoethane compared to 0.8±0.1 for 1,2-dibromoethane [1]. Notably, the Br₂ yield density increases by 190% for 1,1-dibromoethane within the same temperature increment that produces only a 35% increase for 1,2-dibromoethane [1]. Ab initio calculations attribute this divergence to transition state energetics: the TS energy for 1,2-dibromoethane lies well below the 483 kJ/mol excitation energy, whereas the TS for 1,1-dibromoethane is slightly above this threshold [1].

Photochemistry Physical chemistry Reaction dynamics

Thermodynamic Stability: Enthalpy of Formation Comparison Between 1,1- and 1,2-Dibromoethane Isomers

The Active Thermochemical Tables (ATcT) database reports the standard enthalpy of formation ΔfH°(298.15 K) for liquid-phase 1,1-dibromoethane as -67.2 ± 1.3 kJ/mol, compared to -80.3 ± 1.2 kJ/mol for liquid-phase 1,2-dibromoethane [1]. This 13.1 kJ/mol difference (approximately 3.1 kcal/mol) indicates that 1,1-dibromoethane is thermodynamically less stable than its vicinal isomer by a measurable and significant margin [1]. In the gas phase, the ΔfH°gas for 1,1-dibromoethane is reported as -9.8 kcal/mol (-41.0 kJ/mol) [2].

Thermochemistry Computational chemistry Process safety

Mutagenicity Profile Ranking: Differential Biological Activity Across Assay Systems

In comparative mutagenicity screening using Salmonella typhimurium and E. coli DNA polymerase-deficient assays, 1,1-dibromoethane and 1,2-dibromoethane exhibit markedly different relative rankings depending on the test system employed . In the E. coli pol A⁺/pol A⁻ assay, 1,1-dibromoethane ranks second highest among nine tested haloalkanes, with activity exceeding 1,2-dibromoethane (ranked fourth-equal) . However, in the standard Salmonella mutagenicity assay, this relationship inverts: 1,2-dibromoethane ranks highest among the series while 1,1-dibromoethane shows activity equivalent to 1,1,2,2-tetrachloroethane and lower than 1,2-dibromoethane .

Toxicology Safety assessment Biological activity

Physical Property Differentiation: Boiling Point and Density vs Alternative Bromoalkanes

1,1-Dibromoethane exhibits a boiling point of 107-108 °C (381.2 K) and density of 2.06-2.10 g/cm³ at 20 °C [1][2]. In comparison, its positional isomer 1,2-dibromoethane has a higher boiling point of approximately 131-132 °C [3]. The geminal isomer also shows different solubility characteristics: water solubility of approximately 3.4 g/L at 25 °C, with solubility in diethyl ether, ethanol, acetone, and benzene [1].

Physical properties Separation science Formulation

Validated Application Scenarios for 1,1-Dibromoethane Based on Quantitative Differentiation Evidence


Controlled Photochemical Studies Requiring Suppressed Br₂ Elimination

Researchers conducting photolysis experiments at 248 nm who require minimized Br₂ molecular elimination should select 1,1-dibromoethane over 1,2-dibromoethane, as the geminal isomer exhibits an approximately seven-fold lower Br₂ quantum yield (0.05±0.03 vs 0.36±0.18) under these conditions [1]. The compound's 190% temperature-dependent yield increase (versus 35% for the vicinal isomer) also makes it suitable for temperature-programmed photochemical studies where Br₂ evolution can be thermally modulated [1].

Matrix Isolation Studies of Gem-Dihalide Photodecomposition Pathways

1,1-Dibromoethane serves as a prototypical gem-dihalide for matrix isolation photodecomposition studies at cryogenic temperatures (e.g., 5 K in Ar matrices), where photolysis yields distinct Br₂ and HBr elimination products observable as complexes [1]. This compound enables investigation of concerted versus sequential elimination mechanisms without interference from iso-species formation that occurs with polyhalomethane analogs [1]. Researchers can leverage the extensive potential energy surface characterization already published for this compound [1].

Synthetic Applications Leveraging Geminal Bromine Regiochemistry

1,1-Dibromoethane provides a geminal dibromide motif that cannot be achieved with 1,2-dibromoethane. It is employed as a reagent for the stereoselective synthesis of (+)-phorboxazole A via Petasis-Ferrier rearrangement and for the preparation of olefinic enol ethers [1][2]. The compound's geminal substitution pattern enables selective bromine-lithium exchange reactions that differ fundamentally from those of vicinal dibromides, with conformation-dependent selectivity around 80:20 reported for structurally related gem-dibromides .

Analytical Reference Standard for NMR Spectroscopy

1,1-Dibromoethane provides well-characterized NMR spectral features useful as a reference standard. The ¹³C NMR spectrum demonstrates two distinct carbon environments due to both bromine atoms residing on the same carbon, and the ¹H NMR spectrum exhibits predictable spin-spin coupling patterns interpretable via the n+1 rule [1][2]. Its boiling point of 107-108 °C and density of 2.06-2.10 g/cm³ facilitate handling and quantitative preparation .

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